Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-9(6-8-14)10(15)11(16)18-4/h9-10,15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZQTWKTEQZFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multi-step organic reactions
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of Tert-butyl Ester: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.
Addition of Hydroxy-Methoxy-Oxoethyl Group: The final step involves the addition of the hydroxy-methoxy-oxoethyl group, which can be achieved through a nucleophilic substitution reaction using appropriate reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the hydroxy-methoxy-oxoethyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Pharmaceutical Intermediate
Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting a range of diseases, particularly those related to the central nervous system and cancer.
Research has indicated that this compound exhibits notable biological activity. Its potential interactions with neurotransmitter receptors suggest applications in treating mood disorders and pain management.
In Vitro Studies
In vitro studies have demonstrated that related piperidine derivatives can inhibit cell proliferation in various cancer cell lines. The following table summarizes findings from studies on similar compounds:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (Non-cancer) | >2.0 | Minimal effect |
These results indicate that derivatives of this compound may possess anticancer properties, warranting further investigation.
Anticancer Activity
A study focusing on piperidine derivatives showcased significant reductions in tumor size in mouse models treated with these compounds. The derivatives exhibited a notable safety margin against normal cells, highlighting their potential as effective agents against cancers such as triple-negative breast cancer.
Neuropharmacological Effects
Another case study explored the neuropharmacological effects of similar compounds, suggesting their potential role in modulating mood disorders. The findings indicated that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics.
Mechanism of Action
The mechanism by which tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the hydroxy-methoxy-oxoethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from similar compounds that may lack this specific substituent, leading to variations in their biological activity and applications.
Biological Activity
Tert-butyl 4-(1-hydroxy-2-methoxy-2-oxoethyl)piperidine-1-carboxylate, also known as CAS number 2351444-53-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
Synthesis
The synthesis of this compound involves several steps, often utilizing nucleophilic substitution reactions. The process typically begins with the protection of the piperidine nitrogen followed by alkylation with tert-butyl bromoacetate under basic conditions, yielding high purity and yield of the desired product .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it has been shown to inhibit cell growth in specific hematological malignancies and solid tumors, indicating its potential as an anticancer agent. The mechanism of action is believed to involve modulation of key signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are often overexpressed in cancer cells. Compounds that inhibit these enzymes can lead to increased acetylation of histones, resulting in altered transcriptional profiles that favor apoptosis in cancer cells .
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
-
Case Study on Anticancer Activity :
- Objective : To evaluate the antiproliferative effects on breast cancer cell lines.
- Method : Treatment with varying concentrations of the compound over 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated around 15 µM.
-
Case Study on HDAC Inhibition :
- Objective : To assess the impact on HDAC activity in leukemia cells.
- Method : Enzymatic assays were conducted post-treatment with the compound.
- Results : A notable decrease in HDAC activity was recorded, correlating with increased levels of acetylated histones.
Research Findings
A summary of recent findings related to the biological activity of this compound is presented in Table 1.
Q & A
Q. What strategies analyze hydrogen-bonding patterns in its crystalline form?
- Answer: Graph-set analysis (Ettermatic approach) categorizes H-bond motifs (e.g., R₂²(8) rings). Topological analysis (AIM theory) calculates bond critical points to assess interaction strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
